molecular formula C8H8Cl2N2O B13892019 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride

2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride

Cat. No.: B13892019
M. Wt: 219.06 g/mol
InChI Key: JOZWQGMQTQAREB-UHFFFAOYSA-N
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Description

2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is a chemical compound with the molecular formula C8H8Cl2N2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride typically involves the chlorination of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the acyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid.

    Reduction: Reduction reactions can convert the acyl chloride to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.

    Amines, Alcohols, Thiols: Nucleophiles used in substitution reactions.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting acyl chlorides to alcohols.

Major Products Formed

    Amides, Esters, Thioesters: Formed through substitution reactions.

    2-(3-Chloropyrazin-2-yl)-2-methylpropanoic acid: Formed through hydrolysis.

    Alcohols: Formed through reduction reactions.

Scientific Research Applications

2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive acyl chloride group.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting bacterial infections and cancer.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride involves its reactive acyl chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The compound’s molecular targets and pathways depend on the specific application and the nature of the nucleophiles it interacts with.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile: A nitrile derivative with similar structural features but different reactivity.

    (3-Chloropyrazin-2-yl)methanamine hydrochloride: A related compound with an amine group instead of an acyl chloride.

Uniqueness

2-(3-Chloropyrazin-2-yl)-2-methylpropanoylchloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and compounds with diverse applications.

Properties

Molecular Formula

C8H8Cl2N2O

Molecular Weight

219.06 g/mol

IUPAC Name

2-(3-chloropyrazin-2-yl)-2-methylpropanoyl chloride

InChI

InChI=1S/C8H8Cl2N2O/c1-8(2,7(10)13)5-6(9)12-4-3-11-5/h3-4H,1-2H3

InChI Key

JOZWQGMQTQAREB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN=C1Cl)C(=O)Cl

Origin of Product

United States

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